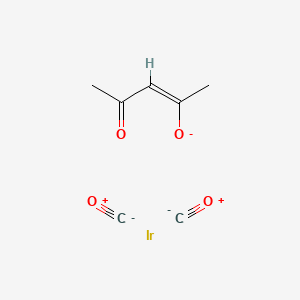
carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate is a complex compound that combines carbon monoxide, iridium, and a (Z)-4-oxopent-2-en-2-olate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate typically involves the coordination of carbon monoxide and (Z)-4-oxopent-2-en-2-olate ligands to an iridium center. One common method involves the reaction of iridium precursors with carbon monoxide and the (Z)-4-oxopent-2-en-2-olate ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of iridium metal or other reduced species.
Substitution: Ligand substitution reactions can occur, where the (Z)-4-oxopent-2-en-2-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce iridium oxides, while reduction can yield iridium metal.
Wissenschaftliche Forschungsanwendungen
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate has several scientific research applications:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Electrochemistry: The compound’s electrochemical properties make it useful in the development of sensors and other electrochemical devices.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Wirkmechanismus
The mechanism by which carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate exerts its effects involves the coordination of the ligands to the iridium center. This coordination can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbon monoxide;platinum;(Z)-4-oxopent-2-en-2-olate: Similar in structure but with platinum instead of iridium.
Carbon monoxide;palladium;(Z)-4-oxopent-2-en-2-olate: Uses palladium as the central metal.
Carbon monoxide;rhodium;(Z)-4-oxopent-2-en-2-olate: Rhodium replaces iridium in this compound.
Uniqueness
Carbon monoxide;iridium;(Z)-4-oxopent-2-olate is unique due to the specific properties imparted by the iridium center. Iridium’s high oxidation states and catalytic properties make this compound particularly valuable in catalysis and materials science.
Eigenschaften
Molekularformel |
C7H7IrO4- |
|---|---|
Molekulargewicht |
347.34 g/mol |
IUPAC-Name |
carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/p-1/b4-3-;;; |
InChI-Schlüssel |
NMFBREHTKYXYKM-FGSKAQBVSA-M |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].[C-]#[O+].[C-]#[O+].[Ir] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].[C-]#[O+].[C-]#[O+].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


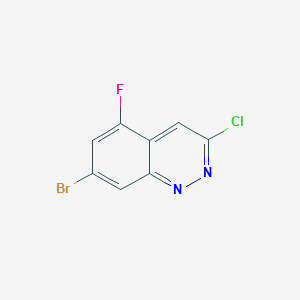
![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
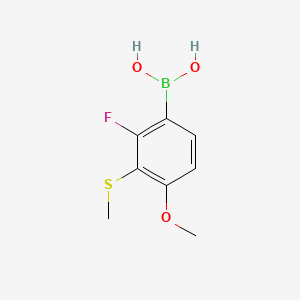
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)
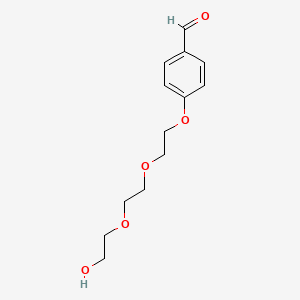
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
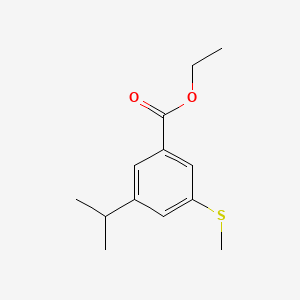
![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)
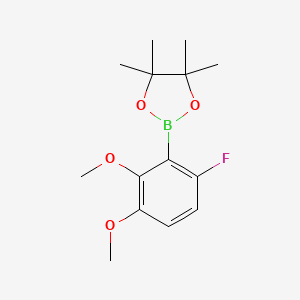
![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)

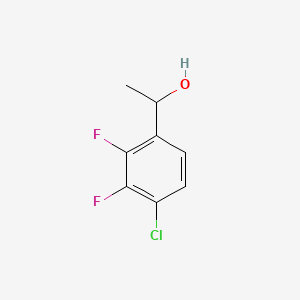
![Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate](/img/structure/B14029731.png)

